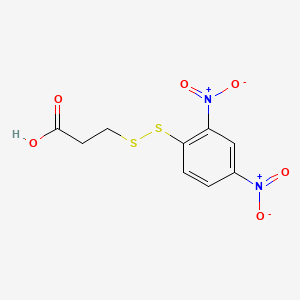
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, oxido, and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrophenol with thiol-containing compounds under controlled conditions to form the dithio linkage. Subsequent reduction and oxidation steps are employed to introduce the hydroxyl and oxido groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of oxido derivatives.
Reduction: Reduction reactions can convert the oxido groups back to hydroxyl groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid is used as a precursor for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound’s ability to undergo redox reactions makes it useful in biological studies, particularly in understanding oxidative stress and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical functionalities .
Wirkmechanismus
The mechanism by which 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a potent antioxidant. This redox activity is crucial in neutralizing free radicals and preventing oxidative damage to cells and tissues .
Molecular Targets and Pathways: The primary molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s interaction with these targets helps modulate oxidative stress pathways, thereby exerting protective effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Shares the aromatic ring structure but lacks the dithio linkage and hydroxyl groups.
Thiophenol: Contains the thiol group but lacks the complex functionalization seen in 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid.
Hydroquinone: Contains hydroxyl groups but lacks the dithio and amino functionalities.
Uniqueness: this compound is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with broad applications across various scientific disciplines .
Eigenschaften
CAS-Nummer |
3513-48-2 |
|---|---|
Molekularformel |
C9H8N2O6S2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
3-[(2,4-dinitrophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H8N2O6S2/c12-9(13)3-4-18-19-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13) |
InChI-Schlüssel |
IGFLESIBGUALPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


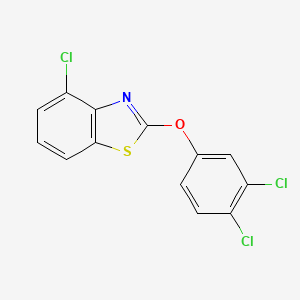

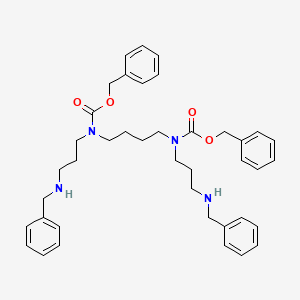
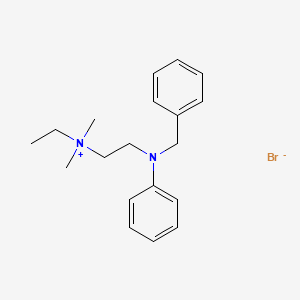
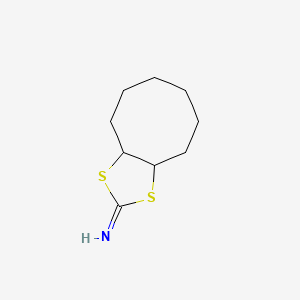
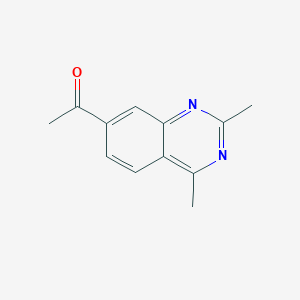
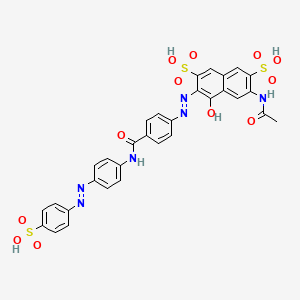
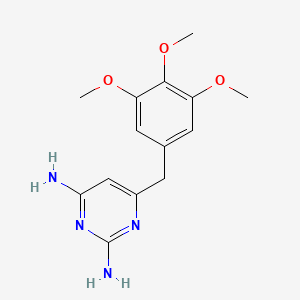

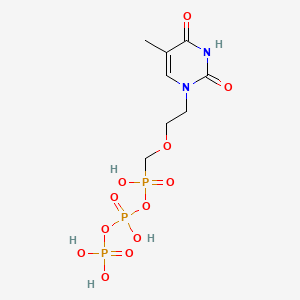
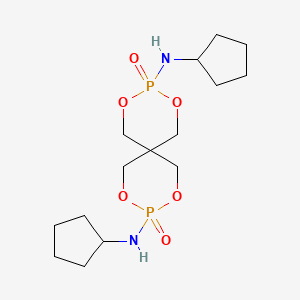
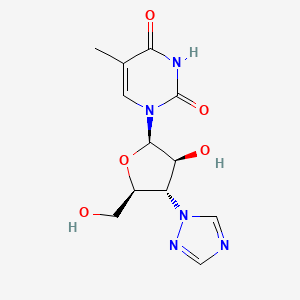
![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)
![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
